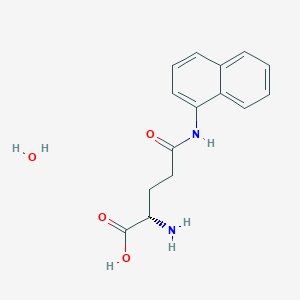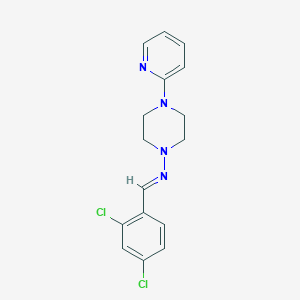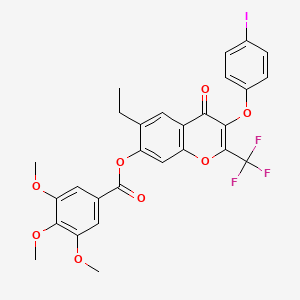
L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate is a chemical compound with the molecular formula C15H16N2O3·H2O and a molecular weight of 290.31 g/mol . This compound is a derivative of L-glutamic acid, where the gamma-carboxyl group is substituted with an alpha-naphthylamide group. It is commonly used in biochemical research, particularly in the study of enzyme activities and protein interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate typically involves the following steps:
Protection of the Amino Group: The amino group of L-glutamic acid is protected using a suitable protecting group such as a carbobenzyloxy (Cbz) group.
Activation of the Carboxyl Group: The gamma-carboxyl group is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as N-hydroxysuccinimide (NHS).
Coupling with Alpha-Naphthylamine: The activated carboxyl group is then coupled with alpha-naphthylamine to form the desired amide bond.
Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the naphthylamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted amide products.
科学的研究の応用
L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in the study of enzyme kinetics and mechanisms.
Biology: Employed in assays to measure the activity of proteases and other enzymes.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool.
Industry: Utilized in the production of biochemical reagents and as a standard in analytical techniques.
作用機序
The mechanism of action of L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate involves its interaction with specific enzymes or proteins. The compound acts as a substrate, binding to the active site of the enzyme and undergoing a catalytic reaction. This interaction can be studied to understand the enzyme’s specificity, kinetics, and inhibition.
類似化合物との比較
L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate can be compared with other similar compounds such as:
L-Glutamic acid gamma-(beta-naphthylamide): Similar structure but with a beta-naphthylamide group.
L-Alanine beta-naphthylamide: Contains an alanine residue instead of glutamic acid.
L-Glutamic acid gamma-(4-methoxy-beta-naphthylamide): Substituted with a methoxy group on the naphthyl ring.
These compounds share similar properties but differ in their specific interactions and applications, highlighting the uniqueness of this compound in biochemical research .
特性
分子式 |
C15H18N2O4 |
|---|---|
分子量 |
290.31 g/mol |
IUPAC名 |
(2S)-2-amino-5-(naphthalen-1-ylamino)-5-oxopentanoic acid;hydrate |
InChI |
InChI=1S/C15H16N2O3.H2O/c16-12(15(19)20)8-9-14(18)17-13-7-3-5-10-4-1-2-6-11(10)13;/h1-7,12H,8-9,16H2,(H,17,18)(H,19,20);1H2/t12-;/m0./s1 |
InChIキー |
QJIBNSSNADIAKZ-YDALLXLXSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CC[C@@H](C(=O)O)N.O |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(C(=O)O)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline](/img/structure/B11993946.png)


![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11993977.png)
![9-Bromo-5-isopropyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993990.png)


![disodium 3-amino-4-((E)-{4'-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2,7-naphthalenedisulfonate](/img/structure/B11994001.png)

![N'-[(E)-(4-isopropylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11994015.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11994021.png)


